Heptane, 1-chloro-3-methyl-

Description

BenchChem offers high-quality Heptane, 1-chloro-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 1-chloro-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

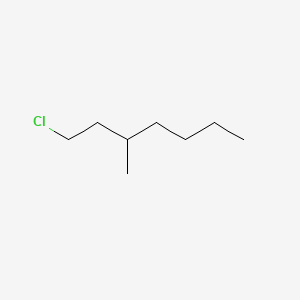

Structure

3D Structure

Properties

CAS No. |

128399-57-5 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-3-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

AGDXAUBGPYHIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCl |

Origin of Product |

United States |

Chiral Chromatography:chromatographic Techniques Are Powerful Tools for the Separation of Enantiomers.researchgate.netnih.govthese Methods Utilize a Chiral Stationary Phase Csp That Interacts Differently with Each Enantiomer, Leading to Different Retention Times and Thus Separation.nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common and effective method for resolving enantiomers of a wide range of compounds, including halogenated ones. numberanalytics.com

Gas Chromatography (GC): For volatile compounds, gas chromatography with a chiral stationary phase can be used for enantiomeric separation. nih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is another valuable technique, often offering faster separations and using less organic solvent compared to HPLC. nih.govrsc.org

Table 2: Overview of Stereoisomeric Resolution Techniques

| Method | Principle | Applicability to Halogenated Systems |

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities using a chiral resolving agent. | Requires derivatization to a suitable functional group. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Widely applicable for analytical and preparative separations. |

| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase. | Suitable for volatile halogenated compounds. |

| Chiral SFC | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase. | Offers advantages in speed and reduced solvent consumption. |

| Enzymatic Resolution | Enzymes selectively catalyze a reaction with one enantiomer, allowing for separation. | Based on the stereospecificity of enzymes. |

Enzymatic Resolution:this Method Leverages the High Stereospecificity of Enzymes. an Enzyme Can Be Chosen That Selectively Catalyzes a Reaction on One of the Enantiomers in the Racemic Mixture, Leaving the Other Enantiomer Unreacted.youtube.comthe Reacted and Unreacted Enantiomers Can then Be Separated Based on Their Different Chemical Properties.

Established Synthetic Pathways for Chloroalkanes

The preparation of chloroalkanes is a well-established field in organic synthesis, with several reliable methods available. These methods often involve the conversion of other functional groups, primarily alcohols, into the corresponding alkyl chloride.

One of the most common methods for synthesizing primary chloroalkanes is the reaction of a primary alcohol with a chlorinating agent. For the synthesis of 1-chloro-3-methylheptane, the corresponding precursor would be 3-methyl-1-heptanol. nih.gov Several reagents can be employed for this transformation:

Thionyl Chloride (SOCl₂): This is often the preferred method for preparing chloroalkanes from primary alcohols due to the clean nature of the reaction. ncert.nic.in The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, yielding a purer product. ncert.nic.in The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. ncert.nic.in

Phosphorus Pentachloride (PCl₅): This is a vigorous reagent that readily converts primary alcohols to chloroalkanes. nih.gov However, the reaction can be violent and produces solid phosphorus oxychloride (POCl₃) as a by-product, which can complicate purification. nih.gov

Concentrated Hydrochloric Acid: While effective for tertiary alcohols, the reaction of primary alcohols with concentrated HCl is generally slow. nih.gov The use of a catalyst, such as anhydrous zinc chloride, can facilitate the reaction, but this method is less common for primary chloroalkanes due to the potential for rearrangements and slow reaction rates.

Another established pathway is the free-radical halogenation of alkanes . thieme-connect.de This method involves the reaction of an alkane with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or heat. youtube.com For the synthesis of 1-chloro-3-methylheptane, the starting material would be 3-methylheptane (B165616). However, this method typically leads to a mixture of regioisomers, as the chlorine radical can abstract a hydrogen atom from any of the available carbon atoms. youtube.com The reactivity of C-H bonds towards radical chlorination follows the order: tertiary > secondary > primary. This lack of selectivity often makes it unsuitable for the targeted synthesis of a specific isomer. masterorganicchemistry.com

Hydrochlorination of alkenes is another viable route. The addition of hydrogen chloride (HCl) across the double bond of an alkene can yield a chloroalkane. For the synthesis of 1-chloro-3-methylheptane, the precursor would be 3-methyl-1-heptene. nih.gov According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the chlorine atom will add to the more substituted carbon. In the case of 3-methyl-1-heptene, this would lead to the formation of 2-chloro-3-methylheptane as the major product. To obtain the anti-Markovnikov product, 1-chloro-3-methylheptane, specific reagents and conditions, such as the use of peroxides, would be necessary to proceed via a free-radical mechanism.

| Method | Starting Material | Reagent(s) | Key Features |

| From Alcohol | 3-methyl-1-heptanol | SOCl₂, PCl₅, or conc. HCl | Good yields for primary alcohols, especially with SOCl₂. |

| Free-Radical Halogenation | 3-methylheptane | Cl₂, UV light or heat | Produces a mixture of isomers, less selective. |

| Hydrochlorination of Alkene | 3-methyl-1-heptene | HCl | Follows Markovnikov's rule, yielding the more substituted chloride. |

Novel Approaches in the Preparation of Branched Halogenated Heptanes

Recent research has focused on developing more selective, efficient, and environmentally benign methods for the synthesis of halogenated hydrocarbons. For branched structures like 1-chloro-3-methylheptane, controlling regioselectivity is a key challenge.

One area of development is the use of catalytic systems to direct the halogenation of alkanes. For instance, the use of iodobenzene (B50100) dichloride (IBD) as a chlorinating agent has been shown to exhibit different selectivities compared to molecular chlorine, sometimes favoring functionalization at unactivated tertiary positions. researchgate.net The selectivity can be further influenced by the choice of solvent, with halogenated solvents sometimes forming complexes with the chlorine atom, leading to higher selectivity in hydrogen abstraction. researchgate.net

Another novel approach involves the use of phase-transfer catalysts in nucleophilic substitution reactions. For example, the synthesis of 1-chloro-3-methoxypropane (B29878) has been achieved with high yield by reacting 1,3-bromochloropropane with sodium methoxide (B1231860) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nist.gov This methodology could potentially be adapted for the synthesis of 1-chloro-3-methylheptane from a suitable precursor, offering advantages such as milder reaction conditions and faster reaction times. nist.gov

The development of organocatalysis also presents new opportunities for the synthesis of branched halogenated alkanes. Organocatalysts can be designed to achieve high levels of regio- and stereoselectivity in various chemical transformations, including halogenation reactions.

| Approach | Description | Potential Advantage |

| Directed Catalytic Halogenation | Use of catalysts to control the position of halogenation on an alkane chain. | Improved regioselectivity for complex molecules. |

| Phase-Transfer Catalysis | Facilitating reactions between reactants in different phases (e.g., solid-liquid). | Milder reaction conditions and potentially higher yields. |

| Organocatalysis | Use of small organic molecules as catalysts. | Potential for high selectivity and environmentally friendly conditions. |

Stereoselective Synthesis of 1-chloro-3-methylheptane Isomers

Heptane (B126788), 1-chloro-3-methyl- possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-1-chloro-3-methylheptane and (S)-1-chloro-3-methylheptane. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of great importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be dependent on its stereochemistry.

Several strategies can be employed for the stereoselective synthesis of chiral chloroalkanes:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For the synthesis of a specific enantiomer of 1-chloro-3-methylheptane, one could start with an enantiomerically pure precursor, such as (R)- or (S)-3-methyl-1-heptanol. The subsequent conversion of the alcohol to the chloride using a method that does not affect the chiral center, such as reaction with thionyl chloride, would yield the corresponding enantiomer of 1-chloro-3-methylheptane.

Asymmetric Catalysis: This method employs a chiral catalyst to induce the formation of one enantiomer over the other from a prochiral substrate. nih.gov For example, the enantioselective halogenation of certain carbonyl compounds can be achieved using chiral organocatalysts. nih.gov While direct asymmetric chlorination of an alkane at a specific position is challenging, related transformations can provide access to chiral building blocks.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. This method provides excellent stereocontrol but requires additional synthetic steps for the attachment and removal of the auxiliary.

| Strategy | Principle | Example Application for 1-chloro-3-methylheptane |

| Chiral Pool Synthesis | Starting with an enantiomerically pure precursor. | Conversion of (R)-3-methyl-1-heptanol to (R)-1-chloro-3-methylheptane. |

| Asymmetric Catalysis | Using a chiral catalyst to favor one enantiomer. | Enantioselective functionalization of a related prochiral substrate. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to direct the reaction. | Use of a chiral auxiliary to control the formation of the C3 stereocenter. |

Precursor Chemistry and Intermediate Transformations in Halogenated Hydrocarbon Synthesis

The synthesis of 1-chloro-3-methylheptane relies on the availability of suitable precursors and the efficient transformation of key intermediates. anu.edu.au A chemical precursor is a compound that participates in a chemical reaction that produces another compound. anu.edu.au

The most direct precursors to 1-chloro-3-methylheptane are 3-methyl-1-heptanol and 3-methyl-1-heptene . nih.govnih.gov The choice of precursor often depends on its commercial availability, cost, and the desired synthetic route.

3-Methyl-1-heptanol can be converted to 1-chloro-3-methylheptane via nucleophilic substitution, as discussed in section 3.1. The hydroxyl group (-OH) is a poor leaving group, so it must first be protonated or converted into a better leaving group, such as a tosylate or by reaction with thionyl chloride.

3-Methyl-1-heptene can serve as a precursor through the addition of a chlorine-containing reagent across the double bond. The key intermediate in the electrophilic addition of HCl is a carbocation. For 3-methyl-1-heptene, the addition of a proton to the C1 carbon results in a more stable secondary carbocation at the C2 position, which then reacts with the chloride ion to form 2-chloro-3-methylheptane. To form 1-chloro-3-methylheptane (the anti-Markovnikov product), a radical addition mechanism is required. This can be initiated by peroxides, where a chlorine radical adds to the C1 position, followed by abstraction of a hydrogen atom from HCl by the resulting carbon radical at C2.

The free-radical chlorination of 3-methylheptane involves radical intermediates. The initial step is the homolytic cleavage of the Cl-Cl bond to form chlorine radicals. youtube.com A chlorine radical then abstracts a hydrogen atom from the 3-methylheptane molecule, forming a carbon radical. youtube.com The stability of this radical intermediate determines the major product. A tertiary radical is more stable than a secondary radical, which is more stable than a primary radical. masterorganicchemistry.com Therefore, abstraction of the hydrogen at the C3 position to form a tertiary radical is favored, leading to 3-chloro-3-methylheptane (B8732670) as a significant product. Abstraction of secondary hydrogens will also occur, leading to a mixture of other isomers. The formation of 1-chloro-3-methylheptane would result from the abstraction of a primary hydrogen, which is less favorable. masterorganicchemistry.com

Reaction Mechanisms and Reactivity of Heptane, 1 Chloro 3 Methyl

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

(Information for this section was not found in the search results.)

Radical Reactions and Halogen Abstraction Processes

(Information for this section was not found in the search results.)

(Information for this section was not found in the search results.)

(Information for this section was not found in the search results.)

Rearrangement Processes in Alkyl Halide Chemistry

Rearrangement reactions are a significant feature of alkyl halide chemistry, especially in processes involving carbocation intermediates. masterorganicchemistry.com These reactions are driven by the quest for greater stability, where a less stable carbocation rearranges into a more stable one through various intramolecular shifts. lumenlearning.comfiveable.me For a primary alkyl halide like 1-chloro-3-methylheptane, the formation of a primary carbocation is energetically unfavorable, making it highly susceptible to such rearrangements.

Carbocation Rearrangements in Chlorinated Systems

In reactions that proceed through a carbocation intermediate, such as SN1 reactions, the structure of the initial alkyl halide is crucial. libretexts.org Heptane (B126788), 1-chloro-3-methyl- is a primary alkyl halide. The dissociation of the chloride ion would form a primary carbocation at the C1 position. This primary carbocation is highly unstable compared to secondary or tertiary carbocations due to the lack of stabilizing alkyl groups. pharmaguideline.com

This inherent instability is the driving force for rearrangement. pharmaguideline.comlibretexts.org The primary carbocation will almost instantaneously undergo a 1,2-hydride shift. In this process, a hydrogen atom from an adjacent carbon (C2) moves with its pair of bonding electrons to the positively charged carbon (C1). This results in the formation of a more stable secondary carbocation at the C2 position.

However, the rearrangement does not necessarily stop there. The newly formed secondary carbocation at C2 can potentially rearrange further to an even more stable tertiary carbocation. A subsequent 1,2-hydride shift from C3 to C2 would result in a tertiary carbocation at the C3 position, which is the most stable carbocation that can be formed in this system. Therefore, any reaction of 1-chloro-3-methylheptane that proceeds via a carbocation mechanism is likely to yield products derived from this rearranged tertiary carbocation. youtube.com

| Carbocation Type | Structure Example (derived from 1-chloro-3-methylheptane) | Relative Stability |

| Primary (1°) | CH3(CH2)3CH(CH3)CH2CH2+ | Least Stable |

| Secondary (2°) | CH3(CH2)3CH(CH3)CH+CH3 | More Stable |

| Tertiary (3°) | CH3(CH2)3C+(CH3)CH2CH3 | Most Stable |

This table illustrates the relative stability of carbocations that can be formed from 1-chloro-3-methylheptane through rearrangement.

Friedel-Crafts Cyclialkylation and Side-Chain Rearrangements

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution where carbocation rearrangements are a significant limitation. libretexts.orgbyjus.com When attempting to alkylate an aromatic ring, such as benzene (B151609), with 1-chloro-3-methylheptane using a Lewis acid catalyst like aluminum chloride (AlCl₃), the desired straight-chain product is not formed. masterorganicchemistry.comiitk.ac.in

The reaction proceeds as follows:

The Lewis acid (AlCl₃) facilitates the removal of the chloride ion from 1-chloro-3-methylheptane, generating a primary carbocation. byjus.com

As discussed previously, this unstable primary carbocation immediately rearranges via hydride shifts to form the most stable possible carbocation, which is the tertiary carbocation at the C3 position (3-methylheptan-3-yl cation). masterorganicchemistry.comlibretexts.org

The aromatic ring then attacks this rearranged tertiary carbocation, leading to the formation of the rearranged product, (3-methylheptan-3-yl)benzene, instead of the expected (3-methylheptyl)benzene. libretexts.org

This phenomenon underscores a general principle in Friedel-Crafts alkylation: the reaction is prone to yielding rearranged products when using primary alkyl halides that can form more stable carbocations. libretexts.org

Intramolecular Friedel-Crafts reactions, or cyclialkylations, are also possible if the alkyl halide contains an aromatic ring. masterorganicchemistry.com For instance, if 1-chloro-3-methylheptane were part of a larger molecule containing a phenyl group, an intramolecular cyclization could occur. The success and regioselectivity of such a reaction would depend on the chain length separating the reactive carbocation center from the aromatic ring, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

| Reactant | Expected Product (No Rearrangement) | Actual Product (With Rearrangement) |

| Benzene + 1-chloro-3-methylheptane | (3-methylheptyl)benzene | (3-methylheptan-3-yl)benzene |

This table compares the expected and actual products of the Friedel-Crafts alkylation of benzene with 1-chloro-3-methylheptane, highlighting the effect of carbocation rearrangement.

Oxidative and Reductive Transformations of 1-chloro-3-methylheptane

The carbon-chlorine bond in 1-chloro-3-methylheptane can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations

The oxidation of chloroalkanes can be challenging and often requires specific reagents or catalytic systems. Enzymatic oxidation represents a potential pathway. For example, cytochrome P450 enzymes have been shown to oxidize low molecular weight chloroalkanes. nih.gov This process typically involves the hydroxylation of a C-H bond. For 1-chloro-3-methylheptane, such an oxidation could potentially introduce a hydroxyl group at various positions on the alkyl chain, leading to the formation of different chloroalcohols, such as 1-chloro-3-methylheptan-x-ol. The exact product would depend on the regioselectivity of the enzyme or catalyst used.

Reductive Transformations

The reduction of the C-Cl bond in 1-chloro-3-methylheptane to a C-H bond is a more common transformation. This effectively removes the halogen, converting the alkyl halide into an alkane. Several methods can achieve this:

Reduction with Metal and Acid: A classic method involves using a metal, such as zinc, in the presence of a dilute acid like hydrochloric acid (HCl). vedantu.com This reaction converts 1-chloro-3-methylheptane into 3-methylheptane (B165616).

Catalytic Hydrogenation: While less common for alkyl halides than for other functional groups, catalytic hydrogenation can sometimes be employed.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides to alkanes. unacademy.com

Halogen Exchange followed by Reduction: In some synthetic strategies, the less reactive chloroalkane might first be converted to a more reactive iodoalkane via a halogen exchange reaction (Finkelstein reaction) before reduction. unacademy.com

The reactivity of alkyl halides in reduction reactions generally follows the trend R-I > R-Br > R-Cl > R-F, which corresponds to the bond strength of the carbon-halogen bond. vedantu.com Therefore, reducing 1-chloro-3-methylheptane is more difficult than reducing its bromo or iodo counterparts.

| Reducing Agent/Method | Product | General Reactivity Trend |

| Zn, HCl | 3-methylheptane | R-I > R-Br > R-Cl |

| LiAlH₄ | 3-methylheptane | R-I > R-Br > R-Cl |

| Na/alcohol | 3-methylheptane | R-I > R-Br > R-Cl |

| H₂/Catalyst (e.g., Pd/C) | 3-methylheptane | Variable, depends on conditions |

This table summarizes common methods for the reduction of 1-chloro-3-methylheptane and the resulting product.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, spin-spin couplings, and signal integrations, a detailed map of the molecule's structure can be constructed. For a molecule like 1-chloro-3-methylheptane, which possesses multiple non-equivalent protons and carbons, NMR is essential for unambiguous structural assignment and for differentiating it from other isomers such as 2-chloro-3-methylheptane or 1-chloro-4-methylheptane.

In the ¹H NMR spectrum of 1-chloro-3-methylheptane, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is primarily affected by the electronegativity of nearby atoms. The presence of the electron-withdrawing chlorine atom causes protons on adjacent carbons (especially C1) to be deshielded and appear at a higher chemical shift (further downfield).

The predicted ¹H NMR spectrum would exhibit several distinct multiplets. The protons on the carbon bearing the chlorine (C1) are expected to be the most downfield. The multiplicity of each signal, dictated by the (n+1) rule, arises from spin-spin coupling with protons on adjacent carbons and provides crucial connectivity information.

Predicted ¹H NMR Data for 1-chloro-3-methylheptane (Note: Predicted values can vary slightly based on the software and algorithm used. These are representative values.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 (-CH₂Cl) | 3.4 - 3.6 | Triplet (t) | 2H |

| H on C3 (-CH-) | 1.6 - 1.8 | Multiplet (m) | 1H |

| H on C2 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | 2H |

| H on C4 (-CH₂-) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H on C5 (-CH₂-) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H on C6 (-CH₂-) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H on C7 (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| H on C3-methyl (-CH₃) | 0.8 - 1.0 | Doublet (d) | 3H |

This interactive table provides predicted data for the ¹H NMR spectrum of 1-chloro-3-methylheptane.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak. The chemical shift of these peaks is also influenced by the electronegativity of substituents.

Predicted ¹³C NMR Data for 1-chloro-3-methylheptane (Note: Predicted values are estimates and can vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Cl) | 45 - 50 |

| C3 (-CH-) | 35 - 40 |

| C2 (-CH₂-) | 38 - 43 |

| C4 (-CH₂-) | 28 - 33 |

| C5 (-CH₂-) | 25 - 30 |

| C6 (-CH₂-) | 22 - 27 |

| C7 (-CH₃) | 13 - 18 |

| C3-methyl (-CH₃) | 18 - 23 |

This interactive table presents the predicted ¹³C NMR chemical shifts for 1-chloro-3-methylheptane.

For complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. omicsonline.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically over two or three bonds). researchgate.netsdsu.edu For 1-chloro-3-methylheptane, a COSY spectrum would show cross-peaks connecting the signals of H1 with H2, H2 with H3, H3 with H4, and H3 with the C3-methyl protons, confirming the connectivity along the carbon chain and the position of the methyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). researchgate.netsdsu.eduyoutube.com An HSQC spectrum of 1-chloro-3-methylheptane would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.

Together, these 2D NMR techniques provide a robust and unambiguous method for the structural elucidation of 1-chloro-3-methylheptane and its isomers. omicsonline.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙). chemguide.co.uk Due to the high energy involved, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org

For 1-chloro-3-methylheptane, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a pair of peaks (M⁺˙ and M+2⁺˙) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. docbrown.info

The fragmentation of haloalkanes is characterized by several common pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the halogen.

Loss of the halogen atom: The C-Cl bond can break, leading to the loss of a chlorine radical and the formation of a carbocation.

Loss of HCl: A hydrogen atom and the chlorine atom can be eliminated from the molecule.

Alkane fragmentation: The aliphatic chain can fragment through the loss of alkyl radicals. libretexts.orglibretexts.org

Predicted Fragmentation Pattern for 1-chloro-3-methylheptane

| m/z Value | Possible Fragment Ion | Plausible Origin |

| 148/150 | [C₈H₁₇Cl]⁺˙ | Molecular ion (M⁺˙) and its isotope peak (M+2⁺˙) |

| 113 | [C₈H₁₇]⁺ | Loss of Cl radical |

| 99/101 | [C₅H₁₀Cl]⁺ | Alpha-cleavage with loss of a propyl radical |

| 71 | [C₅H₁₁]⁺ | Loss of C₃H₆Cl |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation (often a stable secondary carbocation) |

This interactive table outlines the expected major fragments in the EI-MS of 1-chloro-3-methylheptane.

Analysis of the mass spectrum of the related isomer, 3-chloro-3-methylheptane (B8732670), shows characteristic fragmentation, which can be compared to the expected pattern for the 1-chloro isomer to aid in differentiation. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This makes it an ideal tool for the analysis of complex mixtures containing halogenated compounds like 1-chloro-3-methylheptane.

In a GC-MS analysis, the sample mixture is first injected into the gas chromatograph. The different components of the mixture travel through the GC column at different rates based on their volatility and interaction with the stationary phase, leading to their separation. Isomers of chlorooctane, including 1-chloro-3-methylheptane, would have slightly different retention times, allowing for their separation. nist.govnist.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This provides a "fingerprint" for each compound, allowing for its positive identification by comparing the obtained spectrum with library spectra or through detailed interpretation. GC-MS is widely used in environmental monitoring and industrial quality control for the detection and quantification of chlorinated hydrocarbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A detailed vibrational mode analysis of 1-chloro-3-methylheptane using infrared (IR) and Raman spectroscopy has not been extensively reported in peer-reviewed literature. However, the expected spectral features can be predicted based on the functional groups present in the molecule. Modern vibrational spectroscopy, coupled with computational methods like local vibrational mode theory, allows for the decomposition of complex normal vibrational modes into localized contributions, providing a quantitative measure of bond strengths and electronic structure information. smu.edusmu.edu

For a chloroalkane such as 1-chloro-3-methylheptane, the IR and Raman spectra would be dominated by vibrations associated with the alkane backbone and the carbon-chlorine bond. The analysis of these spectra would typically involve identifying characteristic group frequencies. researchgate.net

Expected Vibrational Modes for 1-chloro-3-methylheptane:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Strong |

| C-H (Alkyl) | Bending (Scissoring) | 1450-1470 | Medium | Medium |

| C-H (Methyl Rock) | Rocking | 1350-1370 | Medium | Medium |

| C-Cl | Stretching | 550-850 | Medium-Strong | Strong |

| -CH₂Cl | Wagging | 1150-1300 | Medium | Weak |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups. uobabylon.edu.iq

A comprehensive analysis would require recording the spectra of 1-chloro-3-methylheptane in various states (gas, liquid, and solid) to observe shifts in vibrational frequencies and to simplify complex spectra, which can arise from the presence of multiple conformers at room temperature. researchgate.netrsc.org By comparing the experimental spectra with theoretical calculations, a complete assignment of the fundamental vibrational modes to specific atomic motions within the molecule could be achieved. This process is crucial for understanding the molecule's structural and electronic properties. smu.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

There is no publicly available literature reporting the single-crystal X-ray diffraction (XRD) analysis of 1-chloro-3-methylheptane or its crystalline derivatives. The compound is a liquid at standard conditions, which precludes direct XRD analysis of its primary form. To perform XRD, the compound would first need to be crystallized, either by cooling to a low temperature or by preparing a suitable solid derivative.

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like 1-chloro-3-methylheptane, which possesses a stereocenter at the C3 position, XRD analysis of a crystalline sample would be invaluable. Such an analysis would unambiguously determine the solid-state conformation, molecular packing, and, for an enantiomerically pure sample, the absolute configuration. nih.govmdpi.com

The study of chiral molecules in the solid state is a significant area of research, as the packing of chiral molecules can lead to materials with unique properties. researchgate.netarxiv.org The introduction of a stereogenic center, as is present in 1-chloro-3-methylheptane, can significantly influence the crystal packing. researchgate.net If a crystalline derivative were to be synthesized and analyzed, the XRD data would provide precise bond lengths, bond angles, and torsion angles, offering fundamental insights into its molecular geometry.

Computational Chemistry and Theoretical Investigations of Heptane, 1 Chloro 3 Methyl

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nanobioletters.comrsc.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. For a molecule like Heptane (B126788), 1-chloro-3-methyl-, these calculations can elucidate its preferred three-dimensional shape, the distribution of electrons, and its spectroscopic characteristics. dergipark.org.trepstem.net

The first step in most computational studies is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like Heptane, 1-chloro-3-methyl-, which has multiple single bonds, numerous conformations (different spatial arrangements of atoms due to rotation around single bonds) exist. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers.

This process is typically performed by rotating the molecule around its successive carbon-carbon bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. nanobioletters.com For Heptane, 1-chloro-3-methyl-, key rotations would be around the C1-C2, C2-C3, C3-C4, etc., bonds. The presence of a methyl group at the C3 position and a chlorine atom at the C1 position introduces steric and electronic effects that influence the relative stability of these conformers. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are commonly used for this purpose, providing a good balance between accuracy and computational cost. nanobioletters.comresearchgate.net

Table 1: Hypothetical Relative Energies of Selected Conformers of Heptane, 1-chloro-3-methyl- This table illustrates the expected outcome of a conformational analysis. Actual values would require specific calculations.

| Conformer (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |

| Anti | 0.00 | The most stable conformer with the bulky groups farthest apart. |

| Gauche (+) | 0.95 | A less stable conformer due to steric interaction. |

| Gauche (-) | 0.95 | Energetically equivalent to the other gauche conformer. |

| Eclipsed | 4.50 | A high-energy transition state between conformers. |

Electronic Properties: HOMO-LUMO and Natural Bond Orbital (NBO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For Heptane, 1-chloro-3-methyl-, the electronegative chlorine atom would be expected to lower the energy of both the HOMO and LUMO compared to the parent alkane, and the electron density in the HOMO would likely be localized away from the C-Cl bond, while the LUMO would have significant density on the carbon atom attached to the chlorine.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of bonding and electron distribution. researchgate.net It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which represents hyperconjugative interactions that stabilize the molecule. dergipark.org.trchalcogen.ro In Heptane, 1-chloro-3-methyl-, NBO analysis could quantify the nature of the C-Cl bond (e.g., its polarity) and the interactions between the C-H or C-C sigma bonds and the C-Cl antibonding orbital (σ*), which are important for understanding its reactivity in substitution and elimination reactions.

Table 2: Hypothetical FMO and NBO Data for Heptane, 1-chloro-3-methyl- This table presents typical data obtained from electronic structure calculations. Actual values would require specific calculations.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -10.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest available orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 12.0 eV | Indicates high chemical stability. |

| NBO Charge on Cl | -0.25 e | Shows the partial negative charge on the chlorine atom due to its high electronegativity. |

| E(2) for σ(C-H) -> σ*(C-Cl) | 0.5 kcal/mol | Stabilization energy from hyperconjugation, indicating a weak interaction that slightly weakens the C-Cl bond. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nanobioletters.com These calculations are performed after geometry optimization and involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their corresponding atomic motions (vibrational modes) can be used to assign the features in an experimental spectrum. nanobioletters.com

For Heptane, 1-chloro-3-methyl-, the calculated spectrum would show characteristic peaks for C-H stretching and bending, C-C bond stretching, and a distinctive C-Cl stretching vibration, typically in the 600-800 cm⁻¹ range. A strong correlation between the calculated and experimental spectra helps to confirm the molecule's structure. nanobioletters.com Often, calculated frequencies are systematically higher than experimental ones (due to the harmonic approximation), so a scaling factor is commonly applied to improve the agreement.

Table 3: Predicted Characteristic Vibrational Frequencies for Heptane, 1-chloro-3-methyl- This table shows expected frequency ranges for key vibrational modes. Precise values would be obtained from specific calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR |

| C-H Stretching (alkane) | 2850 - 3000 | Strong |

| C-H Bending (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-C Stretching | 800 - 1200 | Weak-Medium |

| C-Cl Stretching | 600 - 800 | Strong |

Reaction Pathway and Transition State Modeling

Beyond static molecular properties, computational chemistry is invaluable for modeling chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states (the highest energy point along the reaction path) and intermediates. acs.org The energy of the transition state determines the activation energy and, consequently, the reaction rate.

The chlorination of alkanes proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. aakash.ac.insavemyexams.com Computational modeling can be used to study each step in detail. For the reaction of Heptane, 1-chloro-3-methyl- with chlorine, the key propagation step is the abstraction of a hydrogen atom by a chlorine radical. The parent molecule has primary, secondary, and tertiary hydrogens, and the relative reactivity of these positions can be predicted by calculating the activation energy for each abstraction pathway. acs.orgnist.gov

Transition state theory calculations would be employed to locate the transition structure for each hydrogen abstraction. Generally, the stability of the resulting alkyl radical (tertiary > secondary > primary) dictates the activation energy, with the formation of the more stable radical being faster. Therefore, the hydrogen at the C3 position is expected to be the most reactive site for further chlorination.

Table 4: Predicted Relative Activation Energies for Radical Chlorination This table outlines the expected trend in reactivity for different hydrogen atoms in the molecule. Actual energy values would require specific calculations.

| Hydrogen Abstraction Site | Type | Resulting Radical | Predicted Relative Activation Energy (kcal/mol) |

| C1 | Primary | Primary | High |

| C3 | Tertiary | Tertiary | Low |

| C4 | Secondary | Secondary | Medium |

| C7 | Primary | Primary | High |

Solvolysis Reaction Mechanisms and Kinetic Modeling

Solvolysis is a reaction where the solvent acts as the nucleophile. For a primary chloroalkane like Heptane, 1-chloro-3-methyl-, solvolysis can potentially proceed through an Sₙ2 or an Sₙ1 mechanism. wikipedia.org An Sₙ2 mechanism involves a single step where the nucleophile attacks and the leaving group departs simultaneously. vedantu.com An Sₙ1 mechanism involves the formation of a carbocation intermediate, which could potentially undergo rearrangement before being attacked by the nucleophile. libretexts.org

Computational modeling can elucidate the preferred mechanism by calculating the energy profiles for both pathways. beilstein-journals.orgnih.gov The Sₙ2 pathway would be modeled by locating a single pentacoordinate transition state. For the Sₙ1 pathway, one would calculate the energy required to form the initial primary carbocation, the transition state for a potential hydride shift to form a more stable tertiary carbocation, and the subsequent capture by a solvent molecule. For primary alkyl halides, the Sₙ2 pathway is typically favored due to the high energy of the primary carbocation. nih.gov Kinetic modeling can then use these calculated activation energies to predict reaction rates under different conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of Heptane, 1-chloro-3-methyl-

While specific molecular dynamics (MD) simulations for 1-chloro-3-methylheptane are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its dynamic behavior and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, transport properties, and interactions with other chemical species.

For a molecule like 1-chloro-3-methylheptane, MD simulations could elucidate several key aspects:

Conformational Dynamics: The presence of a chiral center at the third carbon and the flexible heptane chain allows for numerous conformational isomers. MD simulations can map the potential energy surface of these conformers, identifying the most stable structures and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions.

Intermolecular Interactions: In a condensed phase (liquid or solution), 1-chloro-3-methylheptane molecules will interact with each other through van der Waals forces and dipole-dipole interactions arising from the polar carbon-chlorine bond. MD simulations can quantify these interactions, providing information on the local structure and organization of the liquid.

Solvation Effects: The behavior of 1-chloro-3-methylheptane in different solvents can be predicted using MD simulations. By simulating the compound in various solvent environments (e.g., water, organic solvents), researchers can understand its solubility, the structure of the solvation shell, and the thermodynamics of solvation. This is particularly relevant for predicting its environmental fate and transport.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD simulation trajectories. These macroscopic properties are directly related to the underlying molecular motions and interactions.

A hypothetical MD simulation of 1-chloro-3-methylheptane would involve defining a force field that accurately describes the intra- and intermolecular forces. The system would then be simulated for a sufficient length of time to sample a representative range of molecular configurations and dynamics. Analysis of the resulting trajectories would provide the data to understand its behavior at a molecular level.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Related Halogenated Systems

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the properties and activities of chemicals based on their molecular structure. While specific QSAR models for 1-chloro-3-methylheptane are not prevalent, the extensive research on related halogenated hydrocarbons provides a framework for how such models could be developed and applied. nih.govnih.gov

QSAR models are built on the principle that the biological activity or property of a chemical is a function of its molecular descriptors. These descriptors can be calculated from the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., partial charges, dipole moment, energies of frontier molecular orbitals).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to lipophilicity.

For halogenated alkanes, QSAR models have been developed to predict a range of endpoints, including toxicity, environmental fate, and physicochemical properties. aimspress.com For instance, studies have shown that the reductive transformation rates of halogenated aliphatic hydrocarbons can be predicted using QSAR models that incorporate quantum chemically calculated activation energies. nih.gov The choice of computational method, from semi-empirical to more accurate ab initio and density functional theory methods, can significantly impact the predictive power of the resulting QSARs. nih.gov

Improved QSAR models for halogenated hydrocarbons can also be developed by including descriptors derived from chemical intermediates, which may provide better insights into the mechanisms of action. nih.gov The development of such models is crucial for prioritizing chemicals for further testing and for risk assessment purposes. nih.gov

A potential QSAR study for 1-chloro-3-methylheptane would involve compiling a dataset of related halogenated alkanes with known experimental data for a specific endpoint (e.g., aquatic toxicity). A variety of molecular descriptors would then be calculated for each compound in the dataset, including 1-chloro-3-methylheptane. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the observed activity. nih.gov The resulting model could then be used to predict the activity of 1-chloro-3-methylheptane and other related compounds for which experimental data is not available.

| Descriptor Type | Examples of Descriptors Relevant for Halogenated Alkanes | Potential Application for 1-chloro-3-methylheptane |

| Topological | Molecular Connectivity Indices, Wiener Index | Correlating with boiling point and viscosity. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shape Indices | Predicting steric effects in interactions. |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Assessing reactivity and sites for nucleophilic/electrophilic attack. |

| Physicochemical | LogP, Polarizability | Estimating bioavailability and environmental partitioning. |

Environmental Fate and Degradation Pathways of Heptane, 1 Chloro 3 Methyl

Atmospheric Degradation Mechanisms of Chlorinated Hydrocarbons

Once volatilized into the atmosphere, chlorinated hydrocarbons are subject to degradation processes primarily driven by solar radiation and reactive atmospheric species.

The atmospheric degradation of alkanes is often initiated by photochemical reactions. In the presence of ultraviolet (UV) light, such as that found in sunlight, chlorine molecules (Cl₂) can split into highly reactive chlorine radicals (Cl•). coohom.comcoohom.com These radicals can then initiate a chain reaction with saturated hydrocarbons like Heptane (B126788), 1-chloro-3-methyl- . coohom.comchemguide.co.uk

This process, known as free-radical halogenation, involves the substitution of hydrogen atoms on the alkane chain with chlorine atoms. coohom.comcoohom.comnumberanalytics.com The chlorine radical is a potent hydrogen acceptor and can readily cleave the C-H bonds of alkanes to form hydrogen chloride (HCl) and an alkyl radical (R•). numberanalytics.comrsc.org This reaction is energetically favorable as the H-Cl bond formed is more stable than the C-H bond being broken. rsc.org The resulting alkyl radical can then react further, propagating the chain reaction. numberanalytics.com While this process is used industrially for producing chlorinated hydrocarbons, it is also a key pathway for their atmospheric transformation. scientificupdate.com

Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) generated from precursors like hydrogen peroxide (H₂O₂) and UV light are also effective in degrading chlorinated alkanes. islandscholar.caislandscholar.ca Studies on short-chain polychlorinated alkanes have shown significant degradation through these photochemical oxidation methods. islandscholar.caresearchgate.net

The oxidation of volatile organic compounds (VOCs), including chlorinated hydrocarbons, is a significant source of secondary organic aerosols (SOA) in the atmosphere. researchgate.netutexas.educopernicus.org Chlorine-initiated oxidation of alkanes has been shown to result in prompt SOA formation. utexas.edu

The radical reactions initiated by chlorine atoms or hydroxyl radicals lead to a cascade of oxidation steps. For instance, the reaction of chlorine atoms with saturated esters, which share functional similarities with chlorinated alkanes, produces by-products like formyl chloride , chloroacetone , and acetyl chloride . researchgate.net In the case of Heptane, 1-chloro-3-methyl- , the initial hydrogen abstraction would lead to a heptyl radical, which would then react with atmospheric oxygen to form peroxy radicals. These radicals undergo further reactions to form a variety of semi-volatile oxidized products that can partition into the aerosol phase. researchgate.net

Thermal Degradation and Pyrolysis Studies of Chlorinated Organic Compounds

High-temperature processes, in the absence of oxygen (pyrolysis), provide another route for the degradation of chlorinated organic compounds. ukzn.ac.za These conditions are relevant to industrial processes and waste treatment scenarios.

Dehydrochlorination is a primary thermal degradation pathway for chlorinated alkanes. cranfield.ac.ukacs.org This elimination reaction involves the removal of a hydrogen chloride (HCl) molecule from the compound, resulting in the formation of an alkene. vedantu.comwikipedia.org For Heptane, 1-chloro-3-methyl- , this process would yield isomers of methylheptene.

The reaction is a type of β-elimination, where a hydrogen atom from the carbon adjacent to the one bearing the chlorine is removed along with the chlorine atom. vedantu.com This process is often facilitated by a strong base but can also occur thermally. wikipedia.orgunacademy.comucalgary.ca The mechanism can proceed in a single, concerted step (E2 mechanism) where the base removes the proton at the same time the C-Cl bond breaks. libretexts.org In pyrolysis studies of mixed plastics containing polyvinyl chloride (PVC), aliphatic chlorinated hydrocarbons have been observed to undergo dehydrochlorination to form HCl and olefins at temperatures as low as 180°C in the presence of an alkali. cranfield.ac.ukacs.org

The following table summarizes the general process of dehydrochlorination for an alkyl chloride.

| Reactant | Conditions | Primary Products |

| Alkyl Chloride (e.g., Heptane, 1-chloro-3-methyl- ) | Heat, Strong Base | Alkene (e.g., Methylheptene), Hydrogen Chloride (or salt) |

| Ethyl chloride | Potassium hydroxide (B78521) in ethanol | Ethylene , Potassium chloride , Water |

| 2-Chlorobutane | Pyrolysis with Na₂CO₃ | 2-Butene, HCl (reacts with alkali) |

| 2-Chloroethylbenzene | Pyrolysis with Na₂CO₃ | Styrene , HCl (reacts with alkali) |

During the thermal decomposition of chlorinated organic compounds, a variety of by-products can be formed besides the primary dehydrochlorination products. The high temperatures and radical environment of pyrolysis can lead to complex reactions, including bond cleavage, rearrangement, and recombination. ukzn.ac.za

Studies on the pyrolysis of various chlorinated materials show that while hydrogen chloride and elemental carbon are major products, a range of other chloroorganic compounds can also be generated. ukzn.ac.za For example, the pyrolysis of fuels with a high chlorine content can produce tars containing monochlorinated and dichlorinated aromatics . osti.gov The co-pyrolysis of plastics like PVC and polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to generate a variety of organic chlorinated compounds. nih.gov Furthermore, thermal analysis in the presence of perchlorates has been shown to produce smaller chlorinated hydrocarbons such as chloromethane and dichloromethane . usra.edu This indicates that the thermal decomposition of Heptane, 1-chloro-3-methyl- could potentially lead to the formation of smaller, more volatile chlorinated alkanes and alkenes, as well as chlorinated aromatic compounds under certain conditions.

Hydrolysis and Aquatic Degradation Mechanisms

In aquatic environments, the fate of Heptane, 1-chloro-3-methyl- is governed by processes like hydrolysis and biodegradation.

Hydrolysis of chlorinated alkanes in water is typically a slow process under neutral pH conditions. nih.gov For a secondary alkyl chloride like Heptane, 1-chloro-3-methyl- , hydrolysis likely proceeds through an SN1 mechanism. libretexts.org This two-step mechanism involves the slow, rate-determining departure of the chloride ion to form a secondary carbocation intermediate. This planar carbocation is then rapidly attacked by a water molecule (the nucleophile) to form an alcohol, in this case, 3-methyl-1-heptanol . libretexts.org Studies on the hydrolysis of structurally similar compounds, such as (S)-3-chloro-3-methylhexane and 1-chloro-1-methylcycloundecane , support this SN1 pathway. libretexts.orgchegg.com

Besides abiotic hydrolysis, biodegradation by microorganisms is a crucial degradation pathway in aquatic and soil environments. researchgate.net Various bacterial strains, such as those from the Pseudomonas genus, have been shown to degrade chlorinated alkanes. nih.govmdpi.com These microorganisms can utilize chlorinated compounds as a source of carbon and energy. mdpi.com The degradation often involves enzymatic dehalogenation. nih.gov Studies have shown that the position of the chlorine atom significantly influences the rate of biodegradation, with terminal chlorination (as in Heptane, 1-chloro-3-methyl- ) generally leading to higher dehalogenation yields compared to vicinal chlorination. nih.gov

| Degradation Pathway | Mechanism/Process | Key Products |

| Hydrolysis | SN1 Nucleophilic Substitution | 3-methyl-1-heptanol , Hydrogen Chloride |

| Biodegradation | Enzymatic Dehalogenation, β-oxidation | De-chlorinated alkanes, smaller organic acids |

| Reductive Dechlorination | Hydrogenolysis (substitution of Cl with H) | 3-methylheptane (B165616) |

Environmental Transport and Transformation Modeling (focused on chemical processes, not exposure)

The environmental behavior of Heptane, 1-chloro-3-methyl- can be predicted using various modeling approaches that consider its physicochemical properties and the environmental compartments into which it may be released. These models are crucial for understanding its potential for long-range transport, persistence, and bioaccumulation.

The transport and partitioning of Heptane, 1-chloro-3-methyl- in the environment are governed by its fundamental physicochemical properties. As a representative of MCCPs, its properties are expected to fall within a range that dictates its distribution across air, water, soil, and biota. Key properties include the octanol-water partition coefficient (log Kow), vapor pressure, water solubility, and the Henry's Law constant.

Increased molecular weight and chlorination level generally lead to higher melting and boiling points, lower vapor pressures and water solubilities, and greater log Kow values. epa.gov For MCCPs, high estimated organic carbon-normalized adsorption coefficients (log Koc) of 4.5–6.6 indicate a strong tendency to partition from water to soil and sediment. industrialchemicals.gov.au

Table 1: Estimated Physicochemical Properties for a Representative Medium-Chain Chlorinated Paraffin (C14-17, 52% Chlorination)

| Property | Value | Reference |

| Log Kow | 5.2 - 5.4 | industrialchemicals.gov.au |

| Log Koc | 4.5 - 6.6 | industrialchemicals.gov.au |

| Atmospheric Half-Life | 37 - 140 hours | pops.int |

This table presents estimated values for a representative MCCP mixture, which can be used as a proxy for Heptane, 1-chloro-3-methyl-.

Multimedia fugacity models are powerful tools for predicting the environmental distribution of chemicals like Heptane, 1-chloro-3-methyl-. wikipedia.orgmtroyal.caenvchemgroup.comtul.czroutledge.com These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to describe its movement and partitioning between different environmental compartments such as air, water, soil, and sediment. wikipedia.orgenvchemgroup.comtul.cz

Fugacity models are structured in levels of increasing complexity (Levels I, II, and III). A Level I model calculates the equilibrium distribution of a chemical in a closed environment. A Level II model includes advection (transport with a moving medium like air or water) and degradation processes. A Level III model provides a more realistic, non-equilibrium steady-state assessment of a chemical's fate. tul.cz

For MCCPs, fugacity modeling suggests that these compounds will predominantly reside in soil and sediment due to their low volatility and high hydrophobicity. industrialchemicals.gov.au A study using the BETR-Global model, a multimedia fugacity-based model, simulated the global dispersion of CPs from 1930 to 2020 and found that by 2020, emissions from East Asia, Europe, and North America were significant contributors to CP contamination in the High Arctic. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its physicochemical properties and biological activities, including its potential for degradation. nih.goveuropa.eu For chlorinated alkanes, QSAR models can predict their susceptibility to various degradation processes.

Studies have shown a strong correlation between the hydrophobicity (log Kow) of chlorinated alkanes and their acute in vitro toxicity, which can be an indicator of their reactivity and potential for biotransformation. nih.gov QSAR models have been developed to predict the in vivo acute toxicity of chlorinated alkanes to fish based on in vitro data and calculated log Kow values. nih.gov Such models can be applied to compounds like Heptane, 1-chloro-3-methyl- to estimate its potential for biodegradation.

The persistence of Heptane, 1-chloro-3-methyl- in the environment is determined by the rates of its degradation through both abiotic (non-biological) and biotic (biological) processes.

Abiotic Degradation:

Abiotic degradation of chlorinated alkanes can occur through processes like hydrolysis and photolysis. Hydrolysis, the reaction with water, is generally a slow process for chlorinated alkanes. For example, the hydrolysis half-life for carbon tetrachloride under typical groundwater conditions has been estimated to be 630 years. pnnl.gov

Photochemical degradation in surface waters, driven by reactions with photochemically produced hydrated electrons (e-(aq)) and hydroxyl radicals (•OH), can be a more significant degradation pathway for some chlorinated compounds. nih.gov For short-chain chlorinated paraffins (SCCPs), degradation rate constants for reactions with hydrated electrons were found to be on the same order of magnitude as those for well-known chlorinated pesticides. nih.gov Higher chlorine content generally leads to higher degradation rates by hydrated electrons. nih.gov Given its structure, Heptane, 1-chloro-3-methyl- is likely susceptible to photochemical degradation in sunlit surface waters.

Biotic Degradation:

Biotic degradation by microorganisms is a key process in the natural attenuation of many organic pollutants. The biodegradability of chlorinated alkanes is influenced by factors such as chain length and degree of chlorination. Some aerobic bacteria that grow on hydrocarbons possess enzymes that can fortuitously oxidize chloroethenes and potentially other chlorinated alkanes. pops.int

The degradation kinetics of medium-chain length polyhydroxyalkanoates (mcl-PHAs) by specific enzymes have been studied, providing insights into the enzymatic breakdown of compounds with similar chain lengths to Heptane, 1-chloro-3-methyl-. researchgate.netnih.govfrontiersin.org While not directly applicable to chlorinated alkanes, these studies demonstrate the potential for enzymatic degradation of medium-chain carbon structures.

Heptane, 1 Chloro 3 Methyl As a Precursor in Advanced Organic Synthesis

Utility as a Synthetic Intermediate for Complex Molecular Structures

The 3-methylheptyl moiety is a structural component found in various complex organic molecules, including some pharmaceuticals and agrochemicals. ontosight.ai Heptane (B126788), 1-chloro-3-methyl- provides a direct and efficient route for the introduction of this branched C8 alkyl chain into target molecules. As a primary alkyl halide, it readily participates in nucleophilic substitution reactions (S_N2), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and control.

One of the most powerful applications of Heptane, 1-chloro-3-methyl- in complex molecule synthesis is through the formation of its corresponding Grignard reagent, (3-methylheptyl)magnesium chloride. This organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. nih.govgoogle.com This strategy enables the construction of larger and more intricate carbon skeletons, which is a fundamental challenge in organic synthesis. For instance, the reaction of (3-methylheptyl)magnesium chloride with a suitable carbonyl compound can be a key step in the synthesis of complex alcohols or other functionalized molecules.

Role in the Synthesis of Specialty Chemicals, Including Surfactants, Plasticizers, and Lubricants

The branched C8 alkyl chain of Heptane, 1-chloro-3-methyl- is a desirable feature in a variety of specialty chemicals, where it can impart specific physical properties such as improved low-temperature fluidity, enhanced solubility in organic media, and unique surface activity. ontosight.ai

Surfactants: Non-ionic surfactants, a major class of surface-active agents, are often synthesized from fatty alcohols or alkylphenols. ontosight.ai Heptane, 1-chloro-3-methyl- can serve as a precursor to 3-methylheptanol through hydrolysis. This branched alcohol can then be ethoxylated to produce poly(oxyethylene) alkyl ether surfactants. The branched nature of the hydrophobic tail can influence the surfactant's packing at interfaces, potentially leading to different foaming and emulsifying properties compared to linear analogues. nih.gov

Plasticizers: Phthalate (B1215562) esters are a widely used class of plasticizers for polymers like polyvinyl chloride (PVC). wikipedia.orgescholarship.org While concerns exist regarding some common phthalates, the synthesis of higher molecular weight or branched-chain phthalates is an area of ongoing research. Di(3-methylheptyl) phthalate could be synthesized from Heptane, 1-chloro-3-methyl- via conversion to 3-methylheptanol followed by esterification with phthalic anhydride. The branched structure of the alkyl chains can affect the plasticizer's efficiency and migration properties within the polymer matrix.

Lubricants: Alkylated aromatic compounds are used as synthetic lubricant base stocks and additives. researchgate.net The Friedel-Crafts alkylation of aromatic rings, such as benzene (B151609) or naphthalene, with Heptane, 1-chloro-3-methyl- in the presence of a Lewis acid catalyst can introduce the 3-methylheptyl group. libretexts.orgresearchgate.net This branched alkyl substituent can improve the viscosity index and low-temperature performance of the resulting lubricant.

Derivatization Reactions and Functional Group Transformations for Diverse Chemical Targets

The chlorine atom in Heptane, 1-chloro-3-methyl- is a versatile functional handle that can be readily transformed into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of chemical targets with the 3-methylheptyl scaffold.

As a primary alkyl halide, Heptane, 1-chloro-3-methyl- is an excellent substrate for S_N2 reactions, which proceed with inversion of configuration if the carbon were chiral (though in this case it is not) and are generally favored by strong, unhindered nucleophiles.

Table 1: Examples of Derivatization Reactions of Heptane, 1-chloro-3-methyl-

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 4-Methyl-octanenitrile |

| Acetylide | Sodium Acetylide (NaC≡CH) | Alkyne | 5-Methyl-1-decyne |

| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ether | 1-Ethoxy-3-methylheptane |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | 3-Methylheptyl acetate nih.gov |

| Amine | Ammonia (NH₃) | Primary Amine | 3-Methylheptylamine |

| Thiolate | Sodium Hydrosulfide (NaSH) | Thiol | 3-Methylheptane-1-thiol |

These transformations provide access to a variety of intermediates that can be further elaborated in multi-step syntheses. For example, the resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the alkyne can undergo a host of addition and coupling reactions.

Applications as a Reagent or Solvent in Specific Organic Transformations

While primarily used as a synthetic precursor, the physical properties of Heptane, 1-chloro-3-methyl- also allow for its potential use as a solvent in certain organic transformations. ontosight.ai Its boiling point of approximately 173°C and its solubility in a wide range of organic solvents make it a suitable medium for reactions that require elevated temperatures and a non-polar environment. ontosight.ai

As a halogenated hydrocarbon, it is relatively inert to many reagents, although its reactivity with strong bases and nucleophiles must be considered. Its solvent properties are similar to other chloroalkanes, offering a balance of polarity and a higher boiling point than some common non-polar solvents like hexane (B92381) or heptane.

Table 2: Physical Properties of Heptane, 1-chloro-3-methyl- and Related Solvents

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) |

| Heptane, 1-chloro-3-methyl- | C₈H₁₇Cl | ~173 ontosight.ai | ~0.87 |

| n-Heptane | C₇H₁₆ | 98.4 | 0.684 |

| 1-Chlorobutane | C₄H₉Cl | 78.4 | 0.886 |

| Toluene | C₇H₈ | 110.6 | 0.867 |

In specific instances, the 3-methylheptyl group introduced by Heptane, 1-chloro-3-methyl- can act as a lipophilic directing group or a phase-transfer agent in biphasic reactions, although such applications are not widely documented. Its primary role remains that of a reactive building block for the construction of larger and more functionalized molecules.

Q & A

Q. What are the recommended methods for synthesizing 1-chloro-3-methylheptane with high purity for laboratory use?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, such as the reaction of 3-methylheptanol with thionyl chloride (SOCl₂) under anhydrous conditions. Purification involves fractional distillation under reduced pressure to isolate the product, followed by gas chromatography-mass spectrometry (GC-MS) to verify purity . For chlorinated derivatives, inert atmospheres (e.g., nitrogen) are critical to prevent side reactions.

Q. How can researchers confirm the structural identity of 1-chloro-3-methylheptane using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the chloro and methyl substituents. For example, the chlorine atom induces deshielding in adjacent protons, while the methyl group at position 3 produces distinct splitting patterns. Mass spectrometry (MS) should show a molecular ion peak at m/z corresponding to C₈H₁₅Cl (calc. 146.07) and characteristic fragment ions (e.g., loss of Cl·) .

Q. What solvent systems are optimal for studying the solubility and partitioning behavior of 1-chloro-3-methylheptane?

- Methodological Answer : Use binary solvent mixtures (e.g., n-heptane/ethanol) to assess polarity-dependent solubility. Experimental designs should include density and viscosity measurements (see Table 7–1 and 7–5 in ) to model phase behavior. For partitioning studies, employ shake-flask methods with HPLC analysis to determine partition coefficients (log P) .

Advanced Research Questions

Q. How does 1-chloro-3-methylheptane influence the thermodynamic properties of solvent-bitumen mixtures in phase behavior studies?

- Methodological Answer : Incorporate the compound into pseudo-binary mixtures (e.g., with bitumen) and measure liquid densities and viscosities at varying weight fractions (0.05–0.5) and pressures (e.g., 0.1–10 MPa). Data from show that density increases with pressure but decreases with higher heptane content. Use equations of state (e.g., Peng-Robinson) to model non-ideal behavior and predict miscibility gaps .

Q. What experimental strategies resolve contradictions in toxicity data for chlorinated alkanes like 1-chloro-3-methylheptane?

- Methodological Answer : Cross-validate in vitro (cell-based assays) and in vivo (rodent models) studies, focusing on systemic effects (hepatic, renal) and exposure routes (oral, dermal). Apply inclusion criteria from (e.g., species: humans/laboratory mammals; outcomes: hepatic/renal effects) to filter conflicting datasets. Statistical meta-analysis can reconcile discrepancies in toxicity thresholds .

Q. How can local composition models (e.g., Wilson, NRTL) predict the excess Gibbs energy of liquid mixtures containing 1-chloro-3-methylheptane?

- Methodological Answer : Derive activity coefficients using vapor-liquid equilibrium (VLE) data and fit parameters (e.g., α₁₂ in the NRTL model) to account for nonrandom molecular interactions. highlights that models like Wilson’s fail for immiscible systems, while NRTL better captures phase separation. Validate predictions against experimental ternary liquid-liquid equilibria .

Q. What are the best practices for optimizing GC-MS parameters to detect trace impurities in 1-chloro-3-methylheptane?

- Methodological Answer : Use a D-optimal experimental design () to test factors like column temperature, carrier gas flow rate, and solvent polarity (n-heptane vs. dichloromethane). Prioritize parameters that maximize the number of identifiable compounds. For chlorinated analytes, select electron ionization (EI) mode and monitor chlorine-specific fragments (e.g., m/z 35/37) .

Safety and Handling

Q. What safety protocols are essential for handling 1-chloro-3-methylheptane in laboratory settings?

- Methodological Answer : Store the compound in a refrigerated, ventilated cabinet (≤4°C) to minimize volatility. Use PPE (nitrile gloves, goggles) and work in fume hoods during synthesis or dilution. Spill containment requires inert adsorbents (e.g., vermiculite). Reference safety data for chlorinated alkanes ( ) for disposal guidelines and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.